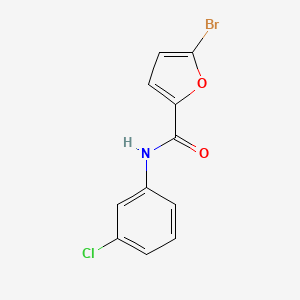

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide

Description

5-Bromo-N-(3-chlorophenyl)furan-2-carboxamide is a halogenated furan-2-carboxamide derivative characterized by a bromine substituent at the 5-position of the furan ring and a 3-chlorophenyl group attached via an amide linkage. Its synthesis typically involves coupling reactions between 5-bromofuran-2-carboxylic acid derivatives and substituted anilines, often employing palladium-catalyzed cross-coupling or carbodiimide-mediated amidation .

Properties

IUPAC Name |

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHSGUFYKAVXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,3-dione derivatives, while reduction can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted furan derivatives, furan-2,3-dione, and dihydrofuran derivatives .

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules and materials.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in developing organic semiconductors and other advanced materials.

5-Bromo-N-(3-chlorophenyl)thiophene-2-carboxamide is of interest in medicinal chemistry because of its diverse biological activities. The compound features a thiophene ring, known for its role in anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of cell signaling pathways leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| HCT116 (colon) | 18.4 | Inhibition of proliferation |

Data derived from in vitro assays comparing the compound's effects against established chemotherapeutics like cisplatin.

Antibacterial Activity

N-(4-bromophenyl)furan-2-carboxamide was found to be the most effective activity against A. baumannii bacteria . The molecule was found to be a strong antibacterial antibiotic hybrid against NDM-1 A-baumannii in a preliminary study and could be effective carbapenem adjuvants for bacteria that produce NDM-1 .

Table 1: Antibacterial Activity

| Compound | Zone of inhibition (mm) against CRAB |

|---|---|

| 3 | 18 |

| Meropenem | 4 |

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Key parameters such as molecular weight, logP, and polarity vary with substituents:

Key Observations :

- Halogen positioning (meta vs. para) minimally impacts logP but alters molecular weight and steric effects.

- Heterocyclic substituents (e.g., thiazole in ) increase polarity and reduce lipophilicity, enhancing aqueous solubility.

Anticancer Activity

- CPPF (): Demonstrates significant tumor growth inhibition in murine skin cancer and xenograft models, attributed to microtubule-targeting mechanisms. The pyridinyl group may enhance cellular uptake .

- The piperazine moiety likely improves blood-brain barrier penetration .

Antimicrobial Activity

- 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (): Exhibits antimicrobial properties, with the nitrothiazole group contributing to bacterial enzyme inhibition .

Enzyme Inhibition

- N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide (): Functions as a non-zinc-binding MMP-13 inhibitor, critical in osteoarthritis. The sulfamoyl group mimics enzyme substrates, enhancing binding affinity .

Biological Activity

5-Bromo-N-(3-chlorophenyl)furan-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a furan ring substituted with a bromine atom and a chlorophenyl group. The synthesis typically involves the reaction of 5-bromofuran-2-carboxylic acid derivatives with appropriate amines or phenolic compounds, often under acidic or basic conditions to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to range from 3.12 to 12.5 µg/mL, demonstrating its potent antibacterial properties compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, one study reported an IC50 value greater than 100 µM in normal fibroblast cells, indicating low toxicity while retaining efficacy against cancer cells .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in cell signaling pathways. This interaction can modulate biological processes like cell growth and apoptosis, contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of halogen substituents on the phenyl ring significantly influences the biological activity of related compounds. For instance, compounds with electron-withdrawing groups generally exhibit enhanced activity compared to those with electron-donating groups .

| Compound Structure | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 3.12 - 12.5 | >100 (normal cells), lower in cancer cells |

| Related Compound A | 6.25 | <50 |

| Related Compound B | 10 | >100 |

Case Studies

- Antimicrobial Activity Study : A study evaluated various derivatives of furan-containing compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had superior activity compared to traditional antibiotics .

- Anticancer Evaluation : In a comparative study involving multiple furan derivatives, this compound was found to inhibit cell viability in HCT-116 cells significantly more than other tested compounds, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via amide coupling between furan-2-carboxylic acid derivatives and substituted anilines. For example, a similar compound (N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide) was prepared using furoic acid, 4-bromo-2-aminophenol, and triethylamine (Et₃N) as a base, followed by recrystallization in acetonitrile to achieve 60% yield and >95% purity . To optimize purity, use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in polar aprotic solvents.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and chloro groups) and amide bond formation.

- HPLC-MS : High-resolution mass spectrometry for molecular weight validation and liquid chromatography for purity assessment (>98% recommended for biological studies).

- FT-IR : Verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test solubility in DMSO (common for biological assays), acetonitrile (for synthesis), and chloroform (for NMR). Stability studies should include pH-dependent degradation assays (e.g., 24-hour exposure to buffers at pH 2–9) and thermal analysis (TGA/DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Compare reaction conditions across studies. For instance, yields may vary due to:

- Catalyst choice : Et₃N vs. HATU/DMAP systems.

- Temperature : Room temperature vs. reflux.

- Purification : Recrystallization vs. chromatography.

A controlled study (varying one parameter at a time) with purity/yield tracking via HPLC can isolate critical factors .

Q. What strategies are effective for optimizing the compound’s bioactivity through structural modifications?

- Methodology : Conduct SAR studies by modifying:

- Halogen positions : Replace bromo (5-position) with iodo or chloro to alter electronic effects.

- Aryl substituents : Substitute 3-chlorophenyl with electron-deficient (e.g., nitro) or bulky groups (e.g., trifluoromethyl) to enhance receptor binding.

- Amide linkers : Replace the furan ring with thiophene or pyridine for heterocyclic diversity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology : Use tools like:

- Docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors).

- ADMET prediction (SwissADME) to optimize logP (aim for 2–3), aqueous solubility, and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Control compounds : Include positive/negative controls (e.g., staurosporine for kinase inhibition).

- Dose-response curves : Validate IC₅₀ values across independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.